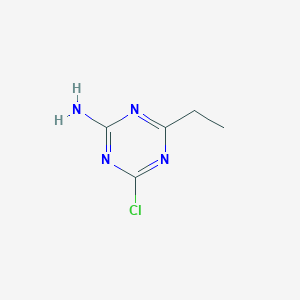

4-Chloro-6-ethyl-1,3,5-triazin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-6-ethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAGODLDRBEJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275264 | |

| Record name | 4-chloro-6-ethyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30369-28-9 | |

| Record name | 4-chloro-6-ethyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 6 Ethyl 1,3,5 Triazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Routes from Cyanuric Chloride Precursors

The most prevalent and well-established method for synthesizing 4-chloro-6-ethyl-1,3,5-triazin-2-amine is through the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govscholarsresearchlibrary.comderpharmachemica.com The triazine ring of cyanuric chloride is electron-deficient, making it highly susceptible to attack by nucleophiles. The three chlorine atoms can be displaced in a stepwise manner by controlling the reaction conditions, a characteristic that allows for the precise construction of asymmetrically substituted triazines. researchgate.net

Stepwise Selective Amination and Chlorination Strategies

The synthesis of this compound from cyanuric chloride involves a two-step sequential substitution. The first step is the reaction of cyanuric chloride with one equivalent of ethylamine (B1201723). This reaction is typically carried out at a low temperature, around 0–5 °C, to favor monosubstitution and yield 2,4-dichloro-6-ethylamino-1,3,5-triazine. derpharmachemica.com

The second step involves the reaction of the resulting dichloro-intermediate with ammonia (B1221849) or an amino group source. This second amination is conducted at a slightly elevated temperature, generally around room temperature or slightly above, to replace one of the remaining chlorine atoms and form the desired product, this compound. prepchem.com The differential reactivity of the chlorine atoms at varying temperatures is the cornerstone of this selective synthesis. researchgate.net

A general representation of this stepwise strategy is as follows:

Step 1: Formation of the Dichloro-intermediate Cyanuric Chloride + Ethylamine → 2,4-Dichloro-6-ethylamino-1,3,5-triazine + HCl

Step 2: Formation of the Final Product 2,4-Dichloro-6-ethylamino-1,3,5-triazine + Ammonia → this compound + HCl

Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Stoichiometry

The success of the stepwise synthesis of this compound hinges on the meticulous control of reaction parameters.

Temperature Control: As previously mentioned, temperature is a critical factor for achieving selectivity. The first substitution of a chlorine atom on cyanuric chloride is highly exothermic and is typically performed at temperatures between 0 °C and 5 °C. derpharmachemica.comnih.gov The second substitution requires a higher temperature, often in the range of 20-50°C, while the displacement of the third chlorine atom necessitates even more forcing conditions, often above 80°C. derpharmachemica.com

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Common solvents for these reactions include acetone, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and 1,4-dioxane. nih.govresearchgate.net Acetone is frequently used, often in a mixture with water, to create a fine suspension of cyanuric chloride, which can enhance reactivity. scholarsresearchlibrary.com The use of environmentally benign solvents like acetic acid has also been explored, offering simplified isolation protocols. researchgate.net The solvent can also play a role in the solubility of the reactants and the intermediate products, which can affect the reaction's progress.

Stoichiometry: Precise control of the stoichiometric ratio of the reactants is crucial to maximize the yield of the desired product and minimize the formation of di- and tri-substituted byproducts. In the first step, a 1:1 molar ratio of cyanuric chloride to ethylamine is employed. For the second step, a similar 1:1 ratio of the dichloro-intermediate to the amine nucleophile is used. prepchem.com

Interactive Data Table: Optimization of Reaction Conditions for Triazine Synthesis

| Parameter | Condition | Effect on Reaction |

| Temperature | 0-5 °C | Favors monosubstitution of cyanuric chloride. |

| 20-50 °C | Facilitates the second nucleophilic substitution. | |

| >80 °C | Required for the third substitution. | |

| Solvent | Acetone/Water | Creates a fine suspension, enhancing reactivity. |

| Dichloromethane (DCM) | A common solvent for the first substitution step. | |

| Tetrahydrofuran (THF) | Used for both substitution steps. | |

| Stoichiometry | 1:1 (Cyanuric Chloride:Nucleophile) | Maximizes yield of monosubstituted product. |

Role of Hydrochloric Acid Acceptors in Synthesis

The nucleophilic substitution of chlorine atoms on the triazine ring results in the formation of hydrochloric acid (HCl) as a byproduct. derpharmachemica.com This acid can protonate the amine nucleophiles, rendering them non-nucleophilic and thus halting the reaction. To prevent this, a hydrochloric acid acceptor, or base, is added to the reaction mixture to neutralize the HCl as it is formed.

Commonly used HCl acceptors include inorganic bases like sodium carbonate and sodium bicarbonate, as well as tertiary amines such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA). derpharmachemica.com The choice of the base can depend on the specific reaction conditions and the desired work-up procedure. For instance, in aqueous solvent systems, inorganic bases are often preferred, while in anhydrous organic solvents, tertiary amines are more common. The base is typically used in a stoichiometric amount equivalent to the moles of HCl generated.

Alternative Synthetic Pathways for this compound Derivatives

While the SNAr route from cyanuric chloride is the most common, researchers have explored alternative pathways for the synthesis of substituted chlorotriazines.

Direct Chlorination Approaches

Direct chlorination of a pre-functionalized triazine ring is another potential synthetic route. This would involve the synthesis of 2-amino-6-ethyl-1,3,5-triazine, followed by a selective chlorination reaction. However, controlling the regioselectivity of the chlorination on an already substituted triazine ring can be challenging, and this method is less commonly employed for this specific compound compared to the stepwise substitution of cyanuric chloride.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), is emerging as a green and efficient alternative to traditional solvent-based methods. For the synthesis of triazine derivatives, mechanochemical approaches could offer several advantages, including reduced solvent waste, shorter reaction times, and potentially different selectivity compared to solution-phase reactions. While still a developing area for this specific class of compounds, the application of mechanochemistry to the synthesis of substituted triazines from cyanuric chloride and amines holds promise for more sustainable manufacturing processes.

Triazine Oxime Derivative Coupling Reagents

While direct examples of triazine oxime derivatives as mainstream coupling reagents are not extensively documented, the broader class of triazine-based coupling agents is well-established for facilitating reactions like amide bond formation. researchgate.netbachem.com These reagents are valued for their efficiency, stability, and ability to minimize side reactions like racemization. bachem.com

Prominent among these are reagents derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). mdpi.com When CDMT is combined with a tertiary amine, such as N-methylmorpholine (NMM), it forms a highly reactive quaternary ammonium (B1175870) salt in situ, like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). mdpi.com This salt acts as a potent dehydro-condensation agent.

The mechanism for amide bond formation using DMTMM involves the activation of a carboxylic acid to form a reactive triazinyl ester. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and releasing the non-toxic byproduct 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH). mdpi.com The use of these triazine-based reagents is considered efficient for peptide synthesis and the creation of amide linkages in complex natural products. google.com

| Reagent/System | Precursors | Mechanism of Action | Application |

| DMTMM | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-Methylmorpholine (NMM) | Forms a reactive triazinyl ester with a carboxylic acid, which is then attacked by an amine. mdpi.com | Peptide coupling, amide bond synthesis. bachem.comgoogle.com |

| CDMT/NMM | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-Methylmorpholine (NMM) | In-situ formation of a quaternary ammonium salt that acts as a dehydro-condensation agent. mdpi.com | Amide synthesis. mdpi.com |

Synthesis of Related Triazine Intermediates and Analogues

The synthesis of the target compound and its analogues relies heavily on the controlled substitution of precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The most prevalent and practical method for synthesizing substituted 1,3,5-triazines involves the sequential, controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride. nih.govresearchgate.net The reactivity of the chlorine atoms decreases significantly with each substitution, a property that allows for the stepwise introduction of different nucleophiles (e.g., amines, alcohols, thiols) by carefully controlling the reaction temperature.

The general order of reactivity for substitution is: Cyanuric Chloride > Dichloro-1,3,5-triazine > Monochloro-1,3,5-triazine. nih.gov This principle enables the selective synthesis of a vast library of mono-, di-, and tri-substituted triazines. For instance, the first substitution can often be achieved at 0-5 °C, the second at room temperature up to 40-50 °C, and the third may require higher temperatures or more forcing conditions. researchgate.net

An overview of synthetic strategies is presented below:

| Product Type | General Method | Reaction Conditions | Reference |

| Di-amino-chloro-triazine | Reaction of cyanuric chloride with two equivalents of an amine. | Reaction is performed at ambient temperature to achieve disubstitution. nih.gov | nih.gov |

| Alkoxy-amino-chloro-triazine | Sequential reaction of cyanuric chloride first with an alkoxide, then with an amine. | Temperature control is crucial to isolate the desired disubstituted product. Hindered amines may require higher temperatures. nih.gov | nih.gov |

| Tri-substituted triazine (one-pot) | A dichlorotriazinyl intermediate is reacted with nucleophiles in the presence of a Cu(I) catalyst. | Ullmann-type reactions can provide shorter reaction times and higher yields compared to traditional methods. nih.gov | nih.gov |

| Tri-substituted triazine (step-wise) | Step-by-step nucleophilic substitution of a disubstituted intermediate. | Conditions are adjusted based on the reactivity of the final nucleophile. nih.gov | nih.gov |

Alternative synthetic routes include the trimerization of nitriles, such as cyanogen (B1215507) chloride, wikipedia.org and the copper-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. nih.gov

The demand for enantiomerically pure compounds in various fields has driven the development of stereoselective synthetic methods for chiral triazine derivatives. wikipedia.org Asymmetric synthesis aims to produce only one of two possible enantiomers. ethz.ch This can be achieved through several key strategies:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, which are incorporated into the final triazine structure. ethz.ch

Chiral Auxiliaries : An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the new stereocenter has been created. ethz.ch

Enantioselective Catalysis : A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This includes catalysis by enzymes, chiral metal complexes (e.g., with BINAP ligands), or organocatalysts. wikipedia.orgmetu.edu.tr

Recent research has demonstrated the synthesis of novel chiral catalysts that incorporate a triazine core with other chiral motifs, such as a 1,1'-binaphthylazepine backbone. nih.gov The absolute configuration of such non-crystalline products can be determined using advanced techniques like the computational analysis of Vibrational Circular Dichroism (VCD) spectra. nih.gov

| Strategy | Description | Example | Reference |

| Chiral Pool | Incorporation of a chiral, non-racemic starting material. | Using a chiral amine or alcohol derived from natural sources for substitution on cyanuric chloride. | ethz.ch |

| Chiral Auxiliaries | Temporary use of a chiral directing group. | Attaching an Evans oxazolidinone auxiliary to a substituent to control aldol (B89426) reactions. youtube.com | ethz.chyoutube.com |

| Organocatalysis | Use of a small chiral organic molecule as the catalyst. | Domino Michael addition reactions using quinine/squaramide-based bifunctional organocatalysts to create chiral dihydropyrano[2,3-c]pyrazoles. metu.edu.tr | metu.edu.tr |

| Chiral Ligand Synthesis | The target triazine is itself a chiral ligand or catalyst. | Synthesis of a triazine bearing a chiral binaphthylazepine moiety for use in asymmetric catalysis. nih.gov | nih.gov |

Purification and Isolation Methodologies for Synthetic Products

Obtaining the desired compound with high purity is a critical final step in any synthetic sequence. uniba.sk A variety of purification and isolation methodologies are employed for triazine derivatives, ranging from simple, traditional techniques to highly sophisticated chromatographic methods.

Simpler procedures like crystallization and liquid-liquid extraction are often the first line of approach. uniba.sk For instance, crude products can be purified by recrystallization from appropriate solvents like heptane (B126788) or benzene. google.comacs.org

For more complex mixtures or to achieve higher purity, chromatographic techniques are essential. Solid-Phase Extraction (SPE) is widely used as a preconcentration and purification technique, particularly for isolating triazines from dilute solutions like water samples. nih.gov The process typically involves conditioning a cartridge (e.g., with methanol (B129727) and water), loading the sample, washing away impurities, and finally eluting the retained triazines with a suitable solvent. nih.gov

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for isolating desired compounds from complex reaction mixtures, capable of yielding purities greater than 98%. uniba.sk For specific applications, advanced techniques such as Molecularly Imprinted Solid-Phase Extraction (MISPE) can be used. This involves creating a polymer with cavities specifically shaped to bind the target triazine or a structural analogue, providing a high degree of selectivity. researchgate.net

| Method | Principle | Application for Triazines | Reference |

| Crystallization | Separation of a solid from a solution based on differences in solubility. | General purification of solid triazine products. uniba.skacs.org | uniba.skacs.org |

| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases. | Initial work-up and purification of reaction mixtures. uniba.sk | uniba.sk |

| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by selective elution. | Preconcentration and cleanup of triazines from environmental samples; sample preparation. nih.govnih.gov | nih.govnih.gov |

| Semi-Preparative HPLC | Separation based on differential partitioning between a mobile and stationary phase, on a larger scale than analytical HPLC. | Isolation of target compounds from byproducts and impurities to achieve high purity (>98%). uniba.sk | uniba.sk |

| Molecularly Imprinted SPE (MISPE) | Highly selective SPE using a polymer imprinted with a template molecule. | High-selectivity cleanup and extraction of specific triazines from complex matrices. researchgate.net | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 6 Ethyl 1,3,5 Triazin 2 Amine

Mechanisms of Nucleophilic Substitution at the Triazine Ring

The 1,3,5-triazine (B166579) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms bearing a good leaving group, such as chlorine. eurekaselect.commdpi.com The reaction proceeds via a stepwise addition-elimination mechanism, where the nucleophile attacks the carbon atom, forming a tetrahedral intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore the aromaticity of the ring.

The chlorine atom on 4-Chloro-6-ethyl-1,3,5-triazin-2-amine is the primary site for chemical transformation via nucleophilic substitution. A wide array of nucleophiles can displace the chloride, leading to a diverse range of substituted triazine derivatives. This reactivity is foundational to the synthesis of many triazine-based compounds. mdpi.comresearchgate.net

The general order of reactivity for nucleophiles towards a chlorotriazine core can vary, but often follows a predictable pattern. The substitution reactions are typically controlled by temperature; for a molecule like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the first substitution occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third requires elevated temperatures. researchgate.netarkat-usa.org For this compound, which is already disubstituted, the final substitution requires more forcing conditions than the initial substitution on cyanuric chloride.

Amines : Primary and secondary amines readily react with the chlorotriazine to form the corresponding amino-substituted triazines. These reactions are often carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net

Alcohols/Alkoxides : In the presence of a strong base to form the more nucleophilic alkoxide ion, alcohols can displace the chlorine atom to yield alkoxy-triazines. nih.gov

Thiols/Thiolates : Thiols, particularly as their more reactive thiolate anions, are effective nucleophiles for displacing the chlorine, resulting in the formation of thioether-triazine derivatives. nih.gov

Hydroxide (B78521) : The reaction with a hydroxide ion leads to the substitution of chlorine with a hydroxyl group. researchgate.net The resulting product, a hydroxytriazine, typically exists in its more stable keto tautomer, a triazinone. researchgate.netthieme-connect.de This specific reaction is also the basis for the chemical hydrolysis of the compound.

| Nucleophile Class | Specific Nucleophile (Nu-H) | Product Structure | Product Class |

|---|---|---|---|

| Amines | R-NH₂ | N,N'-disubstituted-6-ethyl-1,3,5-triazine-2,4-diamine | Amino-triazine |

| Alcohols | R-OH | 4-alkoxy-6-ethyl-1,3,5-triazin-2-amine | Alkoxy-triazine |

| Thiols | R-SH | 4-(alkylthio)-6-ethyl-1,3,5-triazin-2-amine | Thioether-triazine |

| Hydroxide | H₂O / OH⁻ | 4-amino-6-ethyl-1,3,5-triazin-2(1H)-one | Triazinone |

The reactivity of the triazine ring towards nucleophilic attack is significantly modulated by the electronic properties of the existing substituents. nih.gov The ethyl (–CH₂CH₃) and amino (–NH₂) groups on this compound are both electron-donating groups (EDGs). These groups increase the electron density of the triazine ring through inductive and resonance effects, respectively.

This increased electron density makes the ring less electrophilic and therefore less reactive towards nucleophiles compared to an unsubstituted or electron-deficiently substituted triazine like cyanuric chloride. mdpi.comresearchgate.net Consequently, harsher reaction conditions (e.g., higher temperatures) are required to achieve the substitution of the final chlorine atom on this molecule compared to the first or second substitution on cyanuric chloride. researchgate.netclockss.org Conversely, the presence of electron-withdrawing groups would increase the rate of nucleophilic substitution. nih.gov

Oxidation and Reduction Reactions of the Triazine Core and its Substituents

The 1,3,5-triazine ring is generally resistant to oxidation due to its electron-deficient nature. One-electron oxidation of s-triazines requires powerful oxidizing agents, with standard reduction potentials estimated to be around +2.3 V vs. NHE. rsc.org Oxidative degradation can be initiated by highly reactive species like hydroxyl radicals (•OH), which can attack the ring and lead to its eventual breakdown. nih.gov In some cases, aerial oxidation under basic conditions can lead to the formation of different s-triazine structures through complex degradation and rearrangement pathways. nih.govoup.com

While the core is stable, the substituents can undergo oxidation. For related chlorotriazines like atrazine (B1667683), metabolic oxidation catalyzed by cytochrome P450 (CYP) enzymes is a major transformation pathway. nih.gov These reactions typically involve N-dealkylation of the amino substituents and hydroxylation of the alkyl groups. nih.gov For this compound, similar enzymatic processes could potentially lead to N-deethylation or hydroxylation of the ethyl group.

Reduction of the triazine ring is also not a common reaction and requires strong reducing conditions. The high electron density and aromatic character contribute to its stability against reduction.

Hydrolysis Pathways and Stability under Varying pH Conditions

Hydrolysis is a critical degradation pathway for chlorotriazines in aqueous environments. nih.gov The reaction involves the nucleophilic substitution of the chlorine atom by water or hydroxide ions, yielding the corresponding hydroxytriazine, 4-amino-6-ethyl-1,3,5-triazin-2-ol. This product exists in equilibrium with its more stable lactam (or keto) tautomer, 4-amino-6-ethyl-1,3,5-triazin-2(1H)-one. researchgate.netthieme-connect.de

The rate of hydrolysis is highly dependent on the pH of the solution and can proceed via three main mechanisms: nih.gov

Acid-Catalyzed Hydrolysis (pH < 5) : Under acidic conditions, a ring nitrogen is protonated. This protonation increases the electrophilicity of the ring carbons, making the molecule more susceptible to attack by a water molecule.

Neutral Hydrolysis (pH ~7) : At neutral pH, the reaction proceeds via the attack of a neutral water molecule. This process is generally slow for chlorotriazines.

Base-Catalyzed Hydrolysis (pH > 9) : Under basic conditions, the more potent nucleophile, the hydroxide ion (OH⁻), directly attacks the carbon atom bearing the chlorine, leading to a significantly faster rate of hydrolysis compared to neutral conditions. researchgate.net

The compound is most stable at a slightly acidic to neutral pH where the rates of both acid- and base-catalyzed hydrolysis are at a minimum.

| pH Condition | Dominant Mechanism | Relative Rate | Primary Nucleophile |

|---|---|---|---|

| Acidic (e.g., pH 4) | Acid-Catalyzed | Moderate to Fast | H₂O (on protonated triazine) |

| Neutral (e.g., pH 7) | Neutral | Slow | H₂O |

| Basic (e.g., pH 9) | Base-Catalyzed | Fast | OH⁻ |

Thermal Stability and Decomposition Mechanisms

This compound, like other chlorotriazine compounds, is expected to be relatively stable at ambient temperatures but will decompose upon heating. Studies on the closely related herbicide atrazine show that thermal decomposition begins at temperatures above 400 °C. rsc.org The decomposition process is complex and can proceed through various radical mechanisms. nih.gov

The initial steps in the thermal decomposition likely involve the cleavage of the weakest bonds in the molecule. This could be the C-Cl bond or the bonds connecting the ethyl and amino side chains to the triazine ring. Subsequent fragmentation of the heterocyclic core occurs at higher temperatures. The decomposition of the triazine ring is known to produce a variety of smaller, often hazardous, volatile compounds. For atrazine, identified thermal decomposition products include hydrogen chloride (HCl), hydrogen cyanide (HCN), and cyanoacetylene, indicating the complete breakdown of the ring structure. rsc.org The exact product distribution can be influenced by the atmosphere (e.g., inert vs. oxidizing). nih.gov

Derivatization Strategies and Structure Reactivity Relationships of 4 Chloro 6 Ethyl 1,3,5 Triazin 2 Amine Analogues

Synthesis of Novel Alkylamino- and Arylamino-Triazine Derivatives

The chlorine atom on the 4-Chloro-6-ethyl-1,3,5-triazin-2-amine scaffold is susceptible to nucleophilic aromatic substitution, providing a direct route for the synthesis of a diverse range of alkylamino- and arylamino-triazine derivatives. This reaction typically involves the condensation of the parent chlorotriazine with a primary or secondary amine. rasayanjournal.co.in The reaction often requires a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid formed as a byproduct. rasayanjournal.co.in

The selection of the amine nucleophile and the reaction conditions, particularly temperature, allows for controlled substitution. Less reactive aromatic amines may require more forcing conditions compared to more nucleophilic aliphatic amines. This differential reactivity is a cornerstone of s-triazine chemistry, enabling the sequential introduction of different substituents. researchgate.netnih.gov One-pot, multi-component reactions using cyanamide, an aromatic aldehyde, and an amine under microwave irradiation have also been developed as an efficient method for synthesizing 4-aryl-6-alkylamino-1,3,5-triazine-2-amines. arkat-usa.orgresearchgate.net

Table 1: Examples of N-Substituted Triazine Derivative Synthesis

| Starting Material | Reagent (Amine) | Conditions | Product Class |

|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine | Dibenzylamine | DIEA, CH₂Cl₂, 0 °C | 4,6-Dichloro-N,N-dibenzyl-1,3,5-triazin-2-amine mdpi.com |

| 2,4,6-Trichloro-1,3,5-triazine | 3,3-Diphenylpropylamine | DIEA, 0 °C to RT | 4,6-Dichloro-N-(3,3-diphenylpropyl)-1,3,5-triazin-2-amine mdpi.com |

| 2-Chloro-4,6-disubstituted-s-triazine | Hydrazine | Not specified | 6-Hydrazino-2,4-disubstituted-s-triazine nih.gov |

Note: The examples use 2,4,6-trichloro-1,3,5-triazine as a starting material, but the principles of nucleophilic substitution are directly applicable to this compound.

Functionalization through Alkoxylation and Thiolation

Similar to amination, the chlorine atom of this compound can be displaced by oxygen-centered (alkoxides) and sulfur-centered (thiolates) nucleophiles. These reactions broaden the chemical space accessible from this triazine core.

Alkoxylation is typically achieved by reacting the chlorotriazine with an alcohol in the presence of a base to form the corresponding alkoxide in situ. Thiolation follows a similar pathway with thiols. The general reactivity trend for nucleophilic substitution on the triazine ring is that thiolate anions are more reactive than amines, which are in turn more reactive than alkoxides. nih.gov This hierarchy allows for selective and sequential substitution by controlling the choice of nucleophile and reaction temperature. For instance, reacting a dichlorotriazine with a thiol at a low temperature, followed by reaction with an amine at a higher temperature, can yield a specifically substituted triazine. nih.govmdpi.com

Table 2: Functionalization with O- and S-Nucleophiles

| Parent Scaffold | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| Dichlorotriazine | Phenethoxy alcohol | NaH, THF, 0 °C to RT | O-substituted monochlorotriazine nih.gov |

| Monochlorotriazine | 3-Methylbutane-2-thiol | DIEA, THF, 75 °C | S-substituted triazine nih.gov |

Introduction of Carboxylic Acid and Nitrile Functionalities

The incorporation of carboxylic acid and nitrile groups onto the triazine ring requires specific synthetic strategies. These functional groups are valuable for further derivatization, such as in the formation of amides or the construction of more complex heterocyclic systems.

One common method to introduce a carboxylic acid is to use a bifunctional nucleophile, such as an amino acid ester (e.g., glycine (B1666218) methyl ester). The amino group displaces the chlorine on the triazine ring, and the resulting ester can then be hydrolyzed under basic conditions (e.g., using trimethyltin (B158744) hydroxide) to yield the corresponding carboxylic acid-functionalized triazine. mdpi.comnih.gov

The introduction of a nitrile functionality can be achieved through different routes. A one-pot synthesis involving the controlled cross-cyclotrimerization of different nitriles, activated by an acid like triflic anhydride, can produce 1,3,5-triazines with varied substituents. nih.govacs.org Another approach involves the reaction of 2-cyanoguanidine with substituted benzonitriles to yield 1,3,5-triazine-2,4-diamines, where one of the substituents originates from the nitrile starting material. mdpi.com

Hybrid Molecule Construction (e.g., Triazine-Amino Acid Conjugates)

The 1,3,5-triazine (B166579) scaffold is an excellent platform for creating hybrid molecules, particularly conjugates with amino acids and peptides. ingentaconnect.comingentaconnect.com These conjugates are synthesized by leveraging the nucleophilic substitution reaction between the chlorine atom of the triazine and the primary amino group of an amino acid. nih.gov

The reaction is typically performed in a mixed solvent system, such as dioxane and water, with a base like triethylamine to scavenge the HCl produced. nih.gov By controlling the stoichiometry and reaction conditions, it is possible to attach one or more amino acid residues to the triazine core. For solid-phase peptide synthesis, Fmoc-protected triazine-amino acid conjugates can be prepared and incorporated into peptide chains like standard amino acids. ingentaconnect.com This methodology allows for the site-specific introduction of the triazine moiety into a peptide sequence, enabling the creation of peptidomimetics or labeled peptides. mdpi.comingentaconnect.com

Table 3: Synthesis of Triazine-Amino Acid Conjugates

| Triazine Starting Material | Amino Acid Derivative | Conditions | Product |

|---|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) | α-Amino acid | Et₃N, Dioxane/Water, RT | N-(4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid nih.gov |

| 4,6-Dichloro-N,N-dibenzyl-1,3,5-triazin-2-amine | Glycine methyl ester hydrochloride | DIEA, CH₂Cl₂ | Methyl 2-((4-(dibenzylamino)-6-chloro-1,3,5-triazin-2-yl)amino)acetate mdpi.com |

Structure-Reactivity Correlations in Derived Triazine Compounds

The reactivity of the 1,3,5-triazine ring is highly dependent on its substituents. The parent compound for many syntheses, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), contains three reactive chlorine atoms. The substitution of the first chlorine atom is typically facile, but subsequent substitutions become progressively more difficult. nih.govmdpi.com

This phenomenon is explained by the electronic properties of the substituents. When a chlorine atom is replaced by an electron-donating group (EDG) such as an amino (-NHR), alkoxy (-OR), or thio (-SR) group, the electron density of the triazine ring increases. mdpi.com This increased electron density deactivates the remaining carbon-chlorine bonds towards further nucleophilic attack, thus lowering their reactivity. nih.govresearchgate.net

Inductive and Resonance Effects : Amino and alkoxy groups are strong electron-donating groups through resonance, significantly deactivating the ring for subsequent substitutions. Arylamino groups are less activating than alkylamino groups due to the delocalization of the nitrogen lone pair into the aryl ring.

Nucleophile Reactivity : The nature of the incoming nucleophile also plays a crucial role. The general order of reactivity is R-S⁻ > R₂NH > R-NH₂ > Ar-NH₂ > R-O⁻. nih.gov

Temperature Control : This graduated reactivity allows for the selective, stepwise synthesis of unsymmetrically substituted triazines by carefully controlling the reaction temperature. For example, substitution with a strong nucleophile can be performed at a low temperature (e.g., 0 °C), while the subsequent reaction with a weaker nucleophile may require heating. nih.govresearchgate.net

This predictable structure-reactivity relationship makes this compound and its analogues highly valuable and tunable building blocks in synthetic and medicinal chemistry. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques in Triazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 4-Chloro-6-ethyl-1,3,5-triazin-2-amine, one would expect to observe signals corresponding to the protons of the ethyl group and the amino group. The ethyl group would typically present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) due to spin-spin coupling. The chemical shift of the methylene protons would be downfield compared to the methyl protons due to the proximity of the electron-withdrawing triazine ring. The protons of the primary amine (-NH2) would likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be expected for the two carbons of the ethyl group and the three carbons of the triazine ring. The triazine ring carbons would appear at a significant downfield shift (typically in the range of 160-175 ppm) due to their attachment to electronegative nitrogen atoms. The presence of different substituents (chloro, ethyl, and amino groups) would result in three distinct signals for the triazine carbons.

| Functional Group | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |

| Triazine Ring-H | 8.0 - 9.0 | N/A |

| Triazine Ring-C | N/A | 160 - 175 |

| -NH2 / -NHR | 5.0 - 8.0 (broad) | N/A |

| -CH2- (ethyl) | 2.5 - 3.5 (quartet) | 20 - 30 |

| -CH3 (ethyl) | 1.0 - 1.5 (triplet) | 10 - 15 |

This table illustrates general chemical shift ranges for s-triazine derivatives and is not specific to this compound.

Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for polar molecules like many triazine derivatives, as it often allows for the observation of the intact molecular ion.

For this compound (C₅H₇ClN₄, Molecular Weight: 158.59 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the ³⁵Cl isotope (M) and a peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity. libretexts.org

The fragmentation of chlorodiaminotriazines in MS often involves the initial loss of the chlorine atom, followed by fragmentation of the alkyl side chains. nih.gov A plausible fragmentation pathway for this compound could involve the loss of the ethyl group or parts of it, as well as cleavage of the triazine ring under higher energy conditions.

The following table outlines the predicted key ions for this compound.

| Ion | Predicted m/z | Description |

| [M]⁺ | 158/160 | Molecular ion with ³⁵Cl/³⁷Cl |

| [M-C₂H₅]⁺ | 129/131 | Loss of the ethyl group |

| [M-Cl]⁺ | 123 | Loss of the chlorine atom |

This table presents predicted mass-to-charge ratios based on the structure of this compound and known fragmentation patterns of similar compounds.

Infrared (FT-IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy for Functional Group Analysis and Electronic Structure

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would show characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the ethyl group, and the C=N and C-N bonds of the triazine ring. researchgate.net

Ultraviolet-visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The s-triazine ring contains a system of π-electrons, which gives rise to characteristic UV absorptions. The position and intensity of these absorption maxima can be influenced by the nature of the substituents on the ring. For many s-triazines, strong absorptions are typically observed in the range of 220-260 nm. d-nb.info

The table below summarizes the expected spectroscopic features for s-triazine derivatives similar to the target compound.

| Technique | Vibrational/Electronic Transition | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

| FT-IR | N-H stretching (amine) | 3100 - 3500 |

| FT-IR | C-H stretching (alkyl) | 2850 - 3000 |

| FT-IR | C=N stretching (triazine ring) | 1550 - 1650 |

| FT-IR | C-N stretching (triazine ring) | 1240 - 1260 |

| UV/Vis | π → π* transitions (triazine ring) | 220 - 260 |

This table illustrates general spectroscopic features for s-triazine derivatives and is not specific to this compound.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

A successful X-ray crystallographic analysis of this compound would yield a detailed model of its solid-state structure. This would allow for the precise measurement of the C-N and C-Cl bond lengths within the triazine ring, as well as the bond angles between the ring atoms and the substituents. Furthermore, it could reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which influence the crystal packing. mdpi.com

A search of publicly available crystallographic databases did not yield a specific crystal structure for this compound. However, numerous studies on other substituted s-triazines have been published, confirming the planar nature of the triazine ring and providing a wealth of data on their solid-state conformations. mdpi.commdpi.com

Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC, TLC, UPLC)

Chromatographic techniques are fundamental for separating, identifying, and quantifying components in a mixture, as well as for assessing the purity of a compound. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and ultra-high-performance liquid chromatography (UPLC) are widely used in the analysis of s-triazine herbicides and their derivatives. nih.govmdpi.comrsc.org

Reversed-phase HPLC, often using a C18 stationary phase, is a common method for the separation of s-triazines. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH. d-nb.info Detection is commonly performed using a UV detector, set at a wavelength where the triazine ring exhibits strong absorbance. d-nb.info

TLC provides a rapid and cost-effective method for qualitative analysis and purity checks. nih.govresearchgate.net Similar to HPLC, reversed-phase TLC plates can be used with aqueous-organic mobile phases. The separated spots are visualized under UV light.

UPLC is a more recent development that utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. rsc.org UPLC coupled with mass spectrometry (UPLC-MS) is a particularly powerful technique for the sensitive and selective analysis of triazines in complex matrices. rsc.orgresearchgate.net

The following table summarizes typical chromatographic conditions used for the analysis of s-triazine derivatives.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water (gradient or isocratic) | UV (220-260 nm) |

| TLC | Silica (B1680970) Gel or C18 | Various organic solvent mixtures (e.g., ethyl acetate/hexane) or aqueous-organic mixtures | UV lamp |

| UPLC | C18 (sub-2 µm particles) | Acetonitrile/Water or Methanol/Water (gradient) | UV, MS, MS/MS |

This table provides general chromatographic conditions for the analysis of s-triazine compounds.

Computational and Theoretical Chemistry Studies of 4 Chloro 6 Ethyl 1,3,5 Triazin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of triazine derivatives. researchgate.netdntb.gov.ua These calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior.

For triazine systems, DFT calculations are used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In studies of related substituted triazines, DFT calculations at levels like B3LYP/6-311 have been employed to optimize the molecular geometry and analyze the electronic properties. researchgate.net For 4-Chloro-6-ethyl-1,3,5-triazin-2-amine, the electron-withdrawing chlorine atom and the triazine ring itself, combined with the electron-donating amino and ethyl groups, create a complex electronic landscape. The nitrogen atoms in the triazine ring and the exocyclic amino group are expected to be regions of high electron density and potential sites for electrophilic attack or protonation. Conversely, the carbon atom bonded to the chlorine is highly electrophilic and thus susceptible to nucleophilic substitution, a key aspect of its reactivity. nih.gov

Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Triazine Systems

| Property | Significance | Typical Predicted Values for Chloro-Triazines |

|---|---|---|

| HOMO Energy | Electron-donating ability | -6.0 to -7.5 eV |

| LUMO Energy | Electron-accepting ability | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | 4.0 to 5.5 eV |

| Dipole Moment | Polarity and intermolecular interactions | 2.0 to 5.0 Debye |

Note: These values are illustrative, based on published data for structurally related triazine derivatives, and actual values for this compound would require specific calculation.

Conformational Analysis and Tautomerism Studies

The biological activity and chemical reactivity of a molecule are heavily dependent on its three-dimensional shape and the potential for it to exist in different isomeric forms.

Tautomerism: Amine-substituted triazines like this compound can theoretically exist in different tautomeric forms, primarily amino-imino tautomerism. The amino form is generally the most stable and predominant isomer. However, computational studies on related 4-chloro-6-(R,R'-amino)-1,3,5-triazin-2(1H)-ones have shown that the lactam form is favored over the lactim tautomer. researchgate.net Similarly, unexpected tautomers, such as those with a protonated ring nitrogen and an exocyclic C=N double bond, have been identified in other triazine derivatives through a combination of synthesis and X-ray crystallography, underscoring the importance of considering various tautomeric possibilities. iucr.org For this compound, the amino tautomer is expected to be the most stable form under normal conditions.

Molecular Docking and Simulation for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Derivatives of 1,3,5-triazine (B166579) are well-known inhibitors of various enzymes, particularly Dihydrofolate Reductase (DHFR), a key target in cancer and antimicrobial therapy. researchgate.net Molecular docking studies performed on analogous triazine compounds have revealed how the triazine core fits into the active site of enzymes like DHFR. researchgate.netnih.gov

For this compound, docking simulations would predict its interaction with a target protein's active site. Key interactions would likely involve:

Hydrogen Bonding: The exocyclic amino group and the nitrogen atoms of the triazine ring are potential hydrogen bond donors and acceptors, respectively. They can form crucial hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net

Hydrophobic Interactions: The ethyl group can engage in hydrophobic interactions with nonpolar residues.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Molecular dynamics (MD) simulations can further refine the docking results, providing insights into the stability of the ligand-protein complex and the dynamics of the interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazine Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. scialert.net These models are used to predict the activity of newly designed compounds and to understand which structural features are important for their effects.

Numerous QSAR studies have been conducted on triazine analogues for various applications, including as herbicides and DHFR inhibitors. scialert.netasianpubs.org These studies typically involve calculating a range of molecular descriptors for each compound in a series.

Table 2: Common Descriptors Used in QSAR Models for Triazine Analogues

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Describe the electronic distribution and reactivity. nih.gov |

| Steric | Molecular volume, surface area, specific substituent parameters | Describe the size and shape of the molecule, which influences its fit into a binding site. asianpubs.org |

| Topological | Connectivity indices, electrotopological state indices | Numerically encode the molecular structure and atom connectivity. scialert.net |

| Hydrophobic | LogP (partition coefficient) | Describes the compound's solubility and ability to cross cell membranes. |

For this compound, a QSAR model developed for a library of similar triazines could predict its potential biological activity (e.g., its IC50 value against a specific enzyme) based on its calculated descriptors. nih.gov CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are advanced 3D-QSAR techniques that have been successfully applied to triazine derivatives to create predictive contour maps, indicating regions where steric bulk or specific electronic charges would enhance or decrease activity. asianpubs.org

Prediction of Reaction Pathways and Transition States

Theoretical chemistry can predict the most likely pathways for chemical reactions, including the structures and energies of transition states. For this compound, the most significant reaction pathway is the nucleophilic aromatic substitution of the chlorine atom.

The reactivity of the chlorine atoms on a 1,3,5-triazine ring is well-established and depends on the temperature and the nature of the nucleophile. nih.govmdpi.com The substitution of the first chlorine atom from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) occurs at low temperatures (e.g., 0°C), the second at room temperature, and the third requires elevated temperatures. Since this compound is a disubstituted triazine, the remaining chlorine atom is less reactive than those on cyanuric chloride but can still be displaced by strong nucleophiles, often requiring heat. nih.gov

Computational studies can model this substitution reaction. By calculating the energy profile of the reaction pathway, chemists can determine the activation energy required to reach the transition state (the Meisenheimer complex). These calculations can predict the feasibility of a reaction with different nucleophiles (e.g., alcohols, amines, thiols) and help explain the chemoselectivity observed in experimental syntheses. nih.gov

Environmental Dynamics and Degradation Pathways of Triazine Compounds

Environmental Fate in Soil and Water Systems

Upon release into the environment, triazine compounds are subject to several processes that control their concentration, mobility, and bioavailability. These include adsorption to soil particles, movement with water through the soil profile (leaching), and degradation.

The processes of adsorption and desorption are pivotal in determining the persistence and mobility of triazine compounds in soil. icm.edu.pl These interactions control the amount of the compound available in the soil solution for transport, uptake by organisms, or degradation. icm.edu.pl The primary factors influencing the adsorption of triazines are the soil's organic matter content, clay content, and pH. researchgate.netmdpi.com

Adsorption of triazines generally increases with higher organic matter and clay content due to the availability of active sites for binding. icm.edu.plresearchgate.net The Freundlich isotherm model is commonly used to describe the adsorption behavior of these compounds in soil. researchgate.netmdpi.com Studies on atrazine (B1667683) and simazine (B1681756) show that simazine tends to have a higher adsorption capacity in soil compared to atrazine. researchgate.net For instance, in a loam soil with high organic matter (13.7%), the Freundlich adsorption coefficient (Kf) for simazine was higher than for atrazine. researchgate.net The adsorption process is often partially irreversible, a phenomenon known as hysteresis, which can lead to the persistence of residues in the soil. researchgate.netmdpi.com

Table 1: Adsorption Coefficients for Selected Triazine Herbicides in Agricultural Soils

This table presents Freundlich (Kf) and organic carbon-normalized (Koc) adsorption coefficients for atrazine and simazine in different soil types, illustrating the influence of soil properties on adsorption.

| Compound | Soil Type | Organic Matter (%) | Kf (L/kg) | Koc (L/kg) | Reference |

|---|---|---|---|---|---|

| Atrazine | Loam | 13.7 | 1.49 | Not Reported | researchgate.net |

| Simazine | Loam | 13.7 | 1.62 | Not Reported | researchgate.net |

| Atrazine | Clay-Loam | 4.8 | Not Reported | Not Reported | researchgate.net |

| Simazine | Clay-Loam | 4.8 | 1.16 | Not Reported | researchgate.net |

| Atrazine | Brown Soil | 2.5 | 2.89 | Not Reported | mdpi.com |

| Simazine | Brown Soil | 2.5 | 3.13 | Not Reported | mdpi.com |

The mobility of triazine compounds and their potential to leach into groundwater is a significant environmental concern. researchgate.netnih.gov Leaching is influenced by the compound's water solubility and its tendency to adsorb to soil, which is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). illinois.edu Compounds with low Koc values (less than 300-500) are less strongly adsorbed and have a higher potential to be transported with water. illinois.edu Atrazine, for example, has a Koc value that suggests a potential for leaching, particularly in soils with low organic matter and high hydraulic conductivity, such as sandy soils. illinois.educdc.gov

The Groundwater Ubiquity Score (GUS), which incorporates both soil half-life (t1/2) and Koc, is an index used to predict the leaching potential of pesticides. dntb.gov.ua Due to their persistence and mobility, traces of triazines and their metabolites are frequently detected in surface and groundwater. researchgate.net For example, cyanazine (B135985) has been detected in water samples at concentrations ranging from 0.0 to 900 µg/L. epa.gov Studies have shown that while a significant portion of applied atrazine remains in the upper soil layers, small amounts can leach to greater depths, posing a risk to groundwater resources. cdc.gov The application of herbicides in mixtures can sometimes reduce sorption and increase the loss of active substances through the soil profile, thereby heightening the risk of groundwater contamination. mdpi.com

Abiotic Degradation Mechanisms

Abiotic, or non-biological, degradation processes contribute to the transformation of triazine compounds in the environment, primarily through chemical reactions with water (hydrolysis) and reactions induced by light (photolysis).

Hydrolysis is a key abiotic degradation pathway for chlorotriazines like atrazine and its analogs. cdc.govresearchgate.net The reaction typically involves the substitution of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group (-OH), forming a hydroxy-triazine metabolite (e.g., hydroxyatrazine). cdc.govresearchgate.net This process is generally slow in pure water but can be significantly catalyzed by the surfaces of soil minerals and organic matter. asm.org The rate of hydrolysis is also influenced by pH. While abiotic degradation through hydrolysis does occur, it is a very slow process in typical groundwater environments. cdc.gov For instance, one study observed almost no hydrolysis of atrazine in groundwater over a 19-week period. cdc.gov

Direct degradation by sunlight (photolysis) in natural water systems is not considered a major degradation pathway for many triazine compounds. cdc.gov However, they are expected to undergo oxidation in the atmosphere through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of 14 hours for atrazine. cdc.gov In surface waters, photosensitized degradation can occur, where other dissolved substances absorb light energy and transfer it to the triazine molecule, initiating its breakdown. cdc.gov When exposed on the soil surface, some triazines can photodegrade. illinois.edu

Biotic Degradation Processes

The primary mechanism for the breakdown of triazine herbicides in soil and water is biotic degradation by microorganisms. cdc.govnih.gov A diverse range of bacteria and fungi have been identified that can utilize triazines as a source of nitrogen and sometimes carbon. asm.orgnih.gov

The microbial degradation of s-triazines typically proceeds through a series of enzymatic reactions. Two main initial pathways are:

Hydrolytic Dechlorination: The chlorine atom is replaced by a hydroxyl group, a reaction catalyzed by enzymes from the amidohydrolase superfamily. nih.gov This creates a less mobile and less phytotoxic hydroxy-triazine metabolite. cdc.gov

N-Dealkylation: The ethyl or isopropyl side chains are sequentially removed. cdc.gov For example, the degradation of atrazine can yield deethylatrazine (B13485) (2-chloro-4-amino-6-isopropylamino-s-triazine) and deisopropylatrazine (B29266) (2-amino-4-chloro-6-ethylamino-s-triazine). cdc.gov

These initial steps are often followed by further degradation of the triazine ring itself. The common intermediate in the degradation of many s-triazines is cyanuric acid. cdc.govnih.gov Cyanuric acid can then be further metabolized by some microorganisms, which cleave the ring to produce ammonia (B1221849) and carbon dioxide. nih.gov Bacterial species from genera such as Arthrobacter, Pseudomonas, Agrobacterium, and Nocardioides have been shown to efficiently degrade triazine herbicides like atrazine and simazine. nih.gov For instance, some Arthrobacter strains can achieve complete degradation of simazine within days under laboratory conditions. nih.gov

Table 2: Common Degradation Products of Atrazine

This table summarizes the key biotic and abiotic degradation pathways for the representative triazine herbicide, atrazine, and its major transformation products found in the environment.

| Parent Compound | Degradation Pathway | Key Degradation Product(s) | Reference |

|---|---|---|---|

| Atrazine | Biotic (N-Dealkylation) | Deethylatrazine (DEA) | cdc.gov |

| Atrazine | Biotic (N-Dealkylation) | Deisopropylatrazine (DIA) | cdc.gov |

| Atrazine | Abiotic (Hydrolysis), Biotic | Hydroxyatrazine (HA) | cdc.gov |

| Atrazine Metabolites | Biotic | 2-Chloro-4,6-diamino-s-triazine (DACT) | nih.gov |

| All above | Biotic | Cyanuric acid | cdc.govnih.gov |

Microbial Metabolism and Biotransformation

The primary mechanism for the dissipation of 4-chloro-6-ethyl-1,3,5-triazin-2-amine, commonly known as simazine, from the environment is microbial degradation. nih.gov While abiotic processes like photolysis contribute to its breakdown, biotic degradation by microorganisms is considered the most significant pathway for its removal from soil and water systems. nih.govresearchgate.netccme.ca This process, however, can be relatively slow and is influenced by various environmental factors. nih.gov

Microbial degradation may be a key factor in the removal of simazine from soil and water. canada.ca Certain soil microorganisms are capable of utilizing simazine as a source of energy, carbon, and nitrogen for mineralization. epa.govnih.gov Research has identified specific bacterial and fungal species that can degrade simazine at a fast rate under laboratory conditions. nih.gov For instance, studies have isolated microorganisms from compost and vermicompost that achieved nearly 100% degradation of a 50 mg/L simazine solution within eight days. nih.govsemanticscholar.org Subsequent enrichment of these cultures led to a significantly accelerated degradation rate. nih.govsemanticscholar.org

Among the identified microorganisms, strains of Arthrobacter have shown high efficiency. One study isolated a strain identified as Arthrobacter urefaciens, which was capable of degrading simazine with almost 100% efficiency within four days. nih.govsemanticscholar.org Another bacterium, Klebsiella planticola, has been shown to degrade approximately 70% of simazine in culture over 20 days. nih.gov The degradation of s-triazine herbicides like simazine is facilitated by specific genes. Highly conserved genes, such as atzA, atzB, and atzC, encode for hydrolases that are essential for the initial steps of dechlorination and dealkylation. nih.gov These are followed by the actions of enzymes encoded by genes like atzD, atzE, and atzF, which are involved in transforming intermediate products into carbon dioxide and ammonia. nih.gov

Identification and Characterization of Primary and Secondary Metabolites (e.g., dealkylated, hydroxylated derivatives)

The biotransformation of this compound (simazine) by microorganisms and in higher organisms proceeds through several key pathways, primarily N-dealkylation and hydroxylation, leading to the formation of various primary and secondary metabolites. researchgate.netwho.intresearchgate.net

N-dealkylation is a primary route of metabolism for simazine in various species. who.int This process involves the removal of one or both of the ethyl groups from the amine substituents on the triazine ring. who.intresearchgate.net The oxidative N-de-ethylation is a noted degradation pathway. cnr.it This leads to the formation of mono-dealkylated and di-dealkylated products. researchgate.net The primary mono-dealkylated metabolite is 2-chloro-4-amino-6-ethylamino-s-triazine (also known as deethyl simazine). researchgate.netwho.int Further dealkylation can result in the formation of 2-chloro-4,6-diamino-s-triazine (diamino chlorotriazine). researchgate.netnist.gov

Another major degradation pathway is the hydrolysis of the chlorine atom at the C-2 position of the triazine ring, replacing it with a hydroxyl group. This results in the formation of 2-hydroxy-4,6-bis(ethylamino)-s-triazine (hydroxysimazine). researchgate.net This metabolite is considered a major abiotic degradation product but is also formed through biotic processes. researchgate.net In some cases, cyanuric acid and urea (B33335) have been identified as products of the utilization process by certain bacteria. nih.gov

The table below details the primary metabolites formed during the degradation of this compound.

Table 1: Primary Metabolites of this compound

| Parent Compound | Metabolite Name | Chemical Name | Transformation Pathway |

|---|---|---|---|

| This compound (Simazine) | Deethyl simazine | 2-Chloro-4-amino-6-ethylamino-s-triazine | N-Dealkylation |

| This compound (Simazine) | Diamino chlorotriazine | 2-Chloro-4,6-diamino-s-triazine | N-Dealkylation |

| This compound (Simazine) | Hydroxysimazine | 2-Hydroxy-4,6-bis(ethylamino)-s-triazine | Hydrolysis/Dechlorination |

This table is generated based on data from multiple sources. researchgate.netnih.govresearchgate.netwho.int

Persistence and Half-Life Determination in Environmental Matrices

The persistence of this compound in the environment is highly variable and dependent on the specific matrix (soil or water) and a range of physicochemical and biological factors. canada.caepa.gov Its half-life (the time required for 50% of the initial concentration to dissipate) can range from weeks to over a year.

In soil, the reported half-life of simazine varies significantly, with values ranging from less than one month to several months. epa.gov Some studies report a dissipation half-time (DT50) of 11 to 70 days, with microbial degradation being the primary loss mechanism. waterquality.gov.au The persistence is influenced by the soil's microbial population, moisture content, organic matter content, and clay content. canada.cawho.int Higher organic matter and clay content tend to increase the adsorption of simazine, which can delay its degradation. nih.govcanada.ca

In aquatic environments, simazine can be relatively persistent, especially in shallow, well-mixed ponds and lakes. ccme.ca The dissipation half-life in pond and lake water has been reported to be highly variable, with ranges from 50 to 700 days. epa.govwho.int However, other sources report an average half-life in ponds of about 30 days, with persistence being dependent on factors like the abundance of algae and aquatic weeds. canada.ca Hydrolysis, an abiotic degradation process, is slow at neutral or alkaline pH, with a half-life of over 200 days at pH 7 and 9, but it is faster under acidic conditions, with a half-life of 70 days at pH 5. ccme.ca

The table below summarizes the reported half-life of this compound in different environmental settings.

Table 2: Environmental Half-Life of this compound (Simazine)

| Environmental Matrix | Reported Half-Life / DT50 | Influencing Factors | Source(s) |

|---|---|---|---|

| Soil | < 1 month to 3.5 months | Microbial activity, organic matter, moisture, clay content | epa.gov |

| Soil | 11 to 70 days | Microbial degradation | waterquality.gov.au |

| Soil (under aquatic field conditions) | Up to 3 years | Degree of weed infestation, microbial populations | epa.gov |

| Aquatic Systems (Ponds) | ~30 days (average) | Algae and weed presence, biological processes | canada.ca |

| Aquatic Systems (Ponds/Lakes) | 50 to 700 days | Degree of weed infestation, water chemistry | epa.govwho.int |

| Water (Hydrolysis) | 70 days (at pH 5) | pH | ccme.ca |

This table is a compilation of data from various environmental studies.

Environmental Monitoring Strategies for Triazine Residues

Effective monitoring of this compound and other triazine residues in environmental matrices like soil and water is crucial for assessing contamination levels and potential risks. nih.govspiedigitallibrary.org A variety of sensitive and selective analytical methods have been developed for the determination of these compounds, often at very low concentrations. nih.govoup.com

Commonly, an enrichment or pre-concentration step is required before chromatographic analysis to achieve the necessary low detection limits. oup.com Solid-phase extraction (SPE) is a widely used technique for extracting and cleaning up triazine residues from water samples. nih.gov For soil samples, methods like shake-flask extraction, ultrasound-assisted extraction, and microwave-assisted extraction are employed, often using solvents like methanol (B129727) or dichloromethane (B109758). researchgate.netcwejournal.org

The principal analytical techniques for the quantification of triazine herbicides include gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used method for analyzing triazine residues. nih.govmdpi.com When operated in selective ion monitoring (SIM) mode, GC-MS offers high sensitivity and specificity, allowing for the detection of residues at levels as low as 0.1 pg/mL. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS/MS), is another powerful tool, particularly for compounds that are not easily analyzed by GC. oup.comresearchgate.netnih.gov HPLC methods can achieve limits of detection in the range of 0.05–0.1 ng/mL for water samples and 0.1–0.2 ng/g for soil samples. oup.com HPLC coupled with tandem mass spectrometry (LC-MS/MS) is noted for being a rapid and highly sensitive method. researchgate.net

Other methods, such as immunoassays, have also been developed, providing a relatively simple tool for determining environmental residues, sometimes even under field conditions. researchgate.net

The table below outlines common strategies for monitoring triazine residues.

Table 3: Analytical Methods for Monitoring Triazine Residues

| Analytical Technique | Common Detector(s) | Sample Matrix | Typical Limit of Detection (LOD) | Source(s) |

|---|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS), Ion-Trap (IT), Mass Selective Detector (MSD) | Water, Soil | 0.0013 - 0.0361 mg/kg | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD), Triple Quadrupole MS (MS/MS) | Water, Soil | 0.05 - 0.1 ng/mL (Water); 0.1 - 0.2 ng/g (Soil) | oup.com |

| Capillary Electrophoresis | UV Detector | Water, Soil | Not specified | nih.govoup.com |

This table summarizes information on various analytical methods used for environmental monitoring.

Advanced Analytical Techniques for Environmental and Research Quantification of 4 Chloro 6 Ethyl 1,3,5 Triazin 2 Amine

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of triazine herbicides, including 4-Chloro-6-ethyl-1,3,5-triazin-2-amine. nih.gov Its versatility allows for the separation of polar and non-thermodegradable compounds without the need for derivatization. oup.com The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Research Findings: Reversed-phase HPLC is the most common approach, typically employing a C18 column. oup.comaxcendcorp.com The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with a buffer to control pH. oup.comembrapa.br For instance, a mobile phase of 55:45 acetonitrile-water-phosphate buffer has been used effectively. oup.com

Various detectors can be coupled with HPLC for the quantification of triazines. Diode-Array Detectors (DAD) or UV detectors are frequently used, as triazines exhibit strong absorbance around 220-235 nm. oup.comaxcendcorp.com This method provides detection limits that can be comparable to those achieved with gas chromatography. oup.com For enhanced selectivity and sensitivity, particularly in complex matrices, HPLC is often coupled with mass spectrometry (LC-MS). researchgate.net

A study on the analysis of triazines in water samples compared different adsorbents for solid-phase extraction prior to HPLC-DAD analysis, highlighting the importance of the sample preparation step. oup.com Another study focused on optimizing a method for triazines in soil, combining ultrasound-assisted extraction with dispersive liquid-liquid microextraction before HPLC-UV analysis. lew.ro The use of elevated temperatures in HPLC, known as high-temperature liquid chromatography (HTLC), can significantly reduce analysis times for triazines from over 20 minutes to just 2 minutes. chromatographyonline.com

Table 1: Example HPLC Conditions for Triazine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Symmetry C18 (5 µm, 150 mm) | oup.com |

| Mobile Phase | Acetonitrile/Water/Phosphate Buffer (55:45) | oup.com |

| Flow Rate | 1.0 - 1.5 mL/min | oup.com |

| Detector | Diode-Array Detector (DAD) at 220 nm | oup.comlew.ro |

| Injection Volume | 50 - 70 µL | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas Chromatography (GC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the trace analysis of triazine herbicides. nih.gov This technique offers high sensitivity and specificity, making it suitable for detecting contaminants at parts-per-trillion (ppt) levels in environmental samples. nih.gov

Research Findings: For GC analysis, compounds must be volatile and thermally stable. While some triazines can be analyzed directly, others, particularly more polar degradation products, may require a derivatization step to increase their volatility. usgs.gov Silylation is a common derivatization technique used for this purpose. usgs.govjfda-online.com The choice of the GC column is also crucial for separating the target analytes from matrix interferences; low-polarity silarylene phase columns, such as those comparable to a 5% diphenyl/95% dimethyl polysiloxane phase, have shown excellent performance. thermofisher.com

GC-MS/MS operates by separating compounds in the gas chromatograph before they enter the mass spectrometer. The first mass spectrometer (MS1) selects a specific parent ion, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions. This multiple-reaction monitoring (MRM) approach significantly reduces background noise and enhances selectivity. An ion trap mass spectrometer operated in MS/MS mode has been used for the quantitative analysis of atrazine (B1667683) in water at low ng/L levels. researchgate.net

A multi-residue method using GC-MS in selective ion monitoring (SIM) mode has been developed for the simultaneous determination of eight 1,3,5-triazine (B166579) herbicides in water and soil, achieving a detection limit of 0.1 pg/mL. mdpi.com Another study demonstrated the use of GC/MS to analyze simazine (B1681756), atrazine, and their degradation products in environmental water after pre-concentration by solid-phase extraction (SPE), reaching a detection limit of 1.7 ppt (B1677978) for atrazine. nih.gov

Table 2: Typical GC-MS Parameters for Triazine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Injector | Splitless (1 min), 275 °C | thermofisher.com |

| Column | TraceGOLD TG-5SilMS or DB-5 | thermofisher.comresearchgate.net |

| Carrier Gas | Helium, 1.5 mL/min (constant flow) | thermofisher.com |

| Oven Program | Example: 60 °C (5 min), ramp 8 °C/min to 300 °C (10 min) | thermofisher.com |

| MS Detector | Ion Trap or Triple Quadrupole | nih.govthermofisher.com |

| Ionization Mode | Electron Ionization (EI) | mdpi.com |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Multi-Residue Analysis

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), represents a significant advancement for the multi-residue analysis of pesticides, including this compound. researchgate.netmdpi.com This technique utilizes columns with smaller particle sizes (typically <2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. researchgate.net

Research Findings: The primary advantage of UPLC-MS/MS is its ability to rapidly screen for a large number of compounds in a single run with exceptional sensitivity and selectivity. mdpi.comnih.gov This makes it highly efficient for monitoring programs and for analyzing complex environmental and food samples. A UPLC-MS/MS method was developed for the simultaneous determination of 31 triazine herbicides and their metabolites in traditional Chinese medicines, demonstrating the power of this technique for complex matrices. nih.gov

The coupling with tandem mass spectrometry provides definitive identification and quantification, even at very low concentrations. researchgate.net The method often involves electrospray ionization (ESI) as the interface between the liquid chromatography and the mass spectrometer. researchgate.netnih.gov A study analyzing triazine herbicides in water samples using SPE followed by UPLC-MS/MS achieved detection limits in the range of 0.1 to 20 ng/L. researchgate.net Another comprehensive method was developed for 504 pesticides in various crops using UHPLC coupled to a quadrupole time-of-flight (QTOF) mass spectrometer, where over 96% of compounds had a limit of quantification (LOQ) of ≤10 μg/kg. mdpi.com

Solid Phase Extraction (SPE) and Supercritical Fluid Extraction (SFE) for Sample Preparation from Complex Matrices

Effective sample preparation is a critical prerequisite for the accurate quantification of trace contaminants. Solid Phase Extraction (SPE) and Supercritical Fluid Extraction (SFE) are two advanced techniques used to extract and clean up analytes like this compound from complex sample matrices, thereby reducing matrix effects and improving detection limits. nih.govacs.org

Solid Phase Extraction (SPE): SPE is a widely used technique that partitions compounds between a solid phase (sorbent) and a liquid phase (sample). nih.gov It is used to concentrate analytes and remove interfering substances from the sample matrix. nih.gov For triazine herbicides in water, C18-bonded silica (B1680970) is a common sorbent material. embrapa.brnih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analytes with a small volume of an appropriate solvent. embrapa.br SPE has been successfully applied to extract triazines from water, soil, and urine. embrapa.brnih.govmdpi.com Magnetic SPE (MSPE) is an emerging variation that uses magnetic nanoparticles as the sorbent, simplifying the separation process. chromatographyonline.com